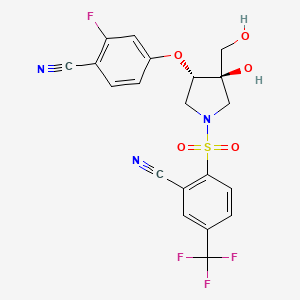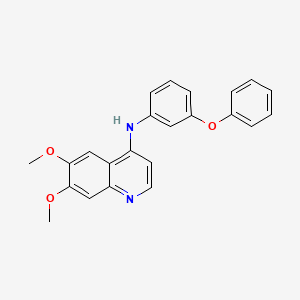
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine
Overview
Description
Preparation Methods
The synthesis of GW284543 involves several steps, typically starting with the preparation of the quinoline core structure. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent, with ultrasonic assistance to enhance solubility . The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
GW284543 primarily undergoes reactions typical of quinoline derivatives. These include:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GW284543 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study the inhibition of MEK5 and its downstream effects on ERK5 phosphorylation.
Biology: Employed in cell-based assays to investigate the role of MEK5-ERK5 signaling in various cellular processes.
Industry: Utilized in the development of new drugs targeting the MEK5-ERK5 pathway.
Mechanism of Action
GW284543 exerts its effects by selectively inhibiting MEK5, which in turn reduces the phosphorylation of ERK5. This inhibition leads to a decrease in the levels of endogenous MYC protein, a key regulator of cell growth and proliferation . The compound’s mechanism of action involves binding to the active site of MEK5, preventing its interaction with ERK5 and subsequent phosphorylation events .
Comparison with Similar Compounds
GW284543 is unique in its high selectivity for MEK5 compared to other MEK inhibitors. Similar compounds include:
PD0325901: A selective inhibitor of MEK1 and MEK2, but not MEK5.
Trametinib: Another MEK1/2 inhibitor with no significant activity against MEK5.
BIX02188: A selective inhibitor of MEK5, similar to GW284543, but with different pharmacokinetic properties.
GW284543 stands out due to its specific inhibition of MEK5, making it a valuable tool for studying the MEK5-ERK5 signaling pathway .
Properties
IUPAC Name |
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEMRFWMAIVHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


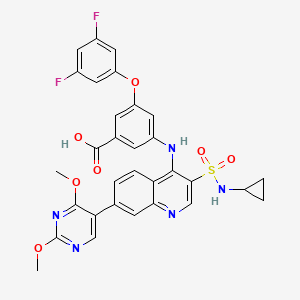
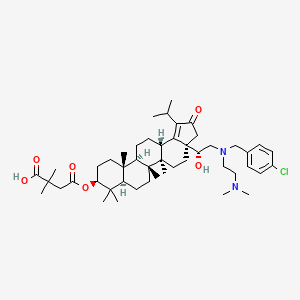

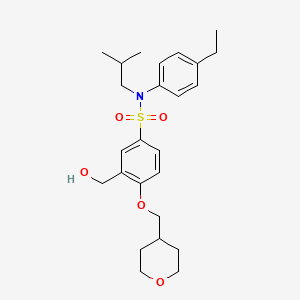
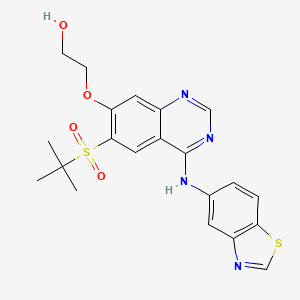
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)

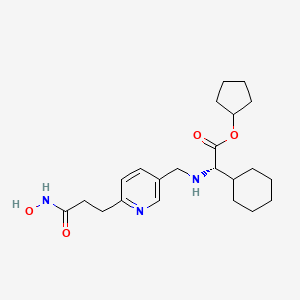
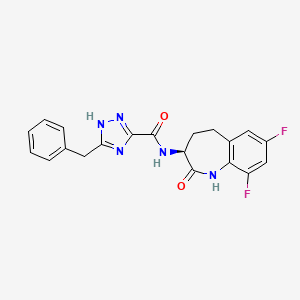
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)
